molecular formula C13H15FO4S B2991885 4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 2197055-01-7

4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Número de catálogo: B2991885
Número CAS: 2197055-01-7
Peso molecular: 286.32
Clave InChI: FOUHMNSQHKFNJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid (molecular formula: C₁₂H₁₃FO₄S, molecular weight: 272.29 g/mol) is a sulfur-containing heterocyclic compound characterized by a 1,1-dioxo-thiane (thiomorpholine-1,1-dioxide) backbone substituted with a 3-fluorophenylmethyl group and a carboxylic acid at the 4-position . The compound’s purity is typically >95%, as reported in commercial specifications, suggesting its suitability for pharmaceutical or synthetic applications . Its structural uniqueness lies in the combination of the electron-withdrawing fluorine atom on the aromatic ring and the polar sulfone and carboxylic acid groups, which may influence solubility, reactivity, and biological activity.

Propiedades

IUPAC Name

4-[(3-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4S/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-19(17,18)7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUHMNSQHKFNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound characterized by a thiane ring structure and a fluorophenyl group. Its molecular formula is C13H15FO4S, with a molecular weight of 286.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its chemical reactivity and biological activity:

  • Thiane Ring : A sulfur-containing heterocycle that may influence biological interactions.
  • Carboxylic Acid Group : Imparts acidic properties and potential for hydrogen bonding.
  • Fluorophenyl Group : Enhances lipophilicity, which can improve membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer activities. For instance:

  • Molecular Docking Studies : Initial docking studies have shown that this compound exhibits a binding affinity to the human estrogen alpha receptor (ERα) comparable to that of 4-hydroxytamoxifen (4-OHT), a known anti-estrogen drug.
  • Cytotoxicity : Preliminary investigations suggest that derivatives of thiane compounds can inhibit the growth of various tumor cell lines, including breast carcinoma (MCF-7) and liver carcinoma (HepG2). For example, related compounds have demonstrated GI50 values indicating effective growth inhibition .
CompoundCell LineGI50 (µM)Reference
4-OHTMCF-7~0.5
Compound AHepG210.28
Compound BMCF-78.107

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl moiety is hypothesized to enhance biological activity through increased lipophilicity and improved binding interactions with target proteins. Structural modifications can significantly impact the efficacy of related compounds:

  • Fluorine Substitution : Replacing hydrogen atoms with fluorine in similar compounds has been associated with increased anticancer activity, suggesting that fluorination may play a crucial role in enhancing therapeutic effects .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Thiane Ring : Utilizing sulfur-containing precursors.
  • Introduction of Fluorophenyl Group : Employing electrophilic aromatic substitution reactions.
  • Carboxylic Acid Functionalization : Achieving high yields through controlled reaction conditions.

Case Studies

While direct case studies on the compound are scarce, similar thiane derivatives have shown promising results in various preclinical trials:

  • Antitumor Efficacy : In vitro studies have demonstrated that structurally related compounds exhibit significant antiproliferative effects against multiple cancer cell lines, including those resistant to conventional therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with 1,1-Dioxo-Thiane Backbone

Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications
4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid C₁₂H₁₃FO₄S 3-Fluorophenylmethyl 272.29 High purity (>95%); potential GPCR ligand
4-(2-Methoxyethyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid C₉H₁₆O₅S 2-Methoxyethyl 236.29 Enhanced hydrophilicity; synthetic intermediate
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide C₂₄H₂₃F₄N₃O₄ 3-Fluorophenylmethyl 509.46 Pharmaceutical candidate (patent example); enzyme inhibitor

Key Observations:

  • Backbone Modifications : The pyridopyridazine derivative (Table 1, row 3) retains the 3-fluorophenylmethyl group but incorporates a fused bicyclic system, altering steric and electronic properties for specific receptor binding .

Functional Analogs with Fluorinated Aromatic Systems

Compounds with fluorinated aromatic rings and carboxylic acid groups are prevalent in drug discovery. Examples include:

Table 2: Functional Analogs with Fluorinated Moieties
Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Applications
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ Cyclohexane 196.17 Fluorinated building block; ≥98% purity
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid C₁₄H₈F₄O₂S Benzoic acid 332.27 Enzyme inhibitor (e.g., COX-2)
GW9508 (GPR40/120 agonist) C₂₂H₁₉NO₃ Phenylpropanoic acid 345.40 GPCR agonist; metabolic disease target

Key Observations:

  • Electronic Effects : The trifluoromethyl group in 4-(trifluoromethyl)cyclohexane-1-carboxylic acid introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5) compared to the target compound’s carboxylic acid (estimated pKa ~4.5) .
  • Biological Relevance : The thioether linkage in 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid may confer redox activity, unlike the sulfone group in the target compound, which is more stable .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid, and how can intermediate purity be validated?

  • Methodology : Use a multi-step approach involving (i) alkylation of 3-fluorobenzyl halides with thiane precursors, (ii) oxidation of the thiane ring to the sulfone using mCPBA or H₂O₂/acidic conditions, and (iii) carboxylation via carbon dioxide insertion or hydrolysis of nitrile intermediates. Validate intermediates via HPLC-MS (≥95% purity) and ¹H/¹³C NMR to confirm regiochemistry and absence of byproducts like over-oxidized sulfones .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Methodology : Perform single-crystal X-ray diffraction using SHELXL ( ) for refinement. Key parameters include R-factor (<5%), bond length/angle deviations, and electron density maps. For sulfone-containing heterocycles, prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : Combine FTIR (to confirm sulfone S=O stretches at ~1300–1150 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹), ¹⁹F NMR (for fluorine environment analysis, δ ≈ -110 to -120 ppm), and HRMS (exact mass matching <2 ppm error) .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Methodology : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Experimentally, compare coupling efficiency (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Monitor reaction progress via LC-MS and quantify yields. Fluorine’s electron-withdrawing nature may reduce nucleophilicity but enhance stability of transition states .

Q. What contradictions exist in reported biological activity data, and how can they be addressed?

  • Methodology : Cross-reference cytotoxicity assays (e.g., IC₅₀ values in DLBCL models, ) with independent studies. Control variables: cell line specificity (e.g., SU-DHL-4 vs. OCI-Ly3), incubation time, and solvent effects (DMSO concentration ≤0.1%). Use SAR models to differentiate fluorophenyl vs. non-fluorinated analogs’ potency .

Q. How can metabolic stability of this compound be optimized for in vivo studies?

  • Methodology : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Modify the carboxylic acid group via ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to enhance permeability. Validate hydrolysis rates in plasma via HPLC-UV .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in enzyme inhibition assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope ≈1). Report IC₅₀ with 95% confidence intervals. For outlier detection, apply Grubbs’ test (α=0.05) and repeat assays in triplicate .

Q. How can computational modeling predict binding modes of this compound with target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: e.g., 6XYZ for kinase targets). Validate with MD simulations (AMBER) to assess binding stability (RMSD <2 Å over 50 ns). Prioritize fluorine interactions with hydrophobic pockets or backbone carbonyls .

Contradictory Evidence Resolution

Q. Why do solubility measurements vary across studies, and how can this be standardized?

  • Resolution : Document solvent systems (e.g., PBS pH 7.4 vs. DMSO/PEG mixtures) and temperature (25°C vs. 37°C). Use nephelometry for kinetic solubility and equilibrium methods (shake-flask) for thermodynamic values. Report particle size via dynamic light scattering to account for aggregation .

Tables for Key Data

Parameter Typical Values Technique Reference
Melting Point180–185°C (decomp.)DSC
logP (octanol/water)2.1 ± 0.3Shake-flask HPLC
Plasma Protein Binding89–92% (human)Ultrafiltration-LC-MS
CYP3A4 Inhibition (IC₅₀)>50 μMFluorescent assay

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.